5,7-Difluoro-2H-chromene
Description
5,7-Difluoro-2H-chromene is a fluorinated derivative of the 2H-chromene scaffold, characterized by fluorine substituents at the 5- and 7-positions of the benzopyran ring. Chromenes are heterocyclic compounds with a fused benzene and oxygen-containing ring, widely studied for their biological activities and synthetic versatility. Fluorination at these positions enhances lipophilicity and metabolic stability, making such compounds attractive for pharmaceutical and materials science applications .
Properties
Molecular Formula |
C9H6F2O |
|---|---|
Molecular Weight |
168.14 g/mol |
IUPAC Name |
5,7-difluoro-2H-chromene |
InChI |
InChI=1S/C9H6F2O/c10-6-4-8(11)7-2-1-3-12-9(7)5-6/h1-2,4-5H,3H2 |
InChI Key |
RHZKUSUOPWINRE-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CC2=C(O1)C=C(C=C2F)F |
Origin of Product |
United States |
Comparison with Similar Compounds
5,7-Dihydroxy-4-propyl-2H-chromen-2-one
4,7-Difluoro-2,7b-dihydro-1aH-oxireno[2,3-c]chromene
- Structure: Contains a fused oxireno (epoxide-like) ring and fluorine at the 4- and 7-positions.
- Applications: Primarily a lab reagent; the oxireno ring introduces strain and reactivity, making it suitable for synthetic intermediates but less stable than non-fused chromenes .
5,7-Difluorochroman-4-amine Hydrochloride
- Structure : A dihydro derivative (saturated chroman ring) with an amine group at the 4-position and hydrochloride salt.
- Potential Use: The amine group suggests applications in central nervous system (CNS) drug development, where amine-containing compounds often exhibit receptor-binding activity .
Data Table: Comparative Analysis
*Molecular weight calculated based on formula.
Key Research Findings
- Fluorinated chromenes demonstrate enhanced bioactivity in antimicrobial and antitumor assays compared to non-fluorinated analogs, likely due to improved target binding and pharmacokinetics .
- The oxireno-fused derivative’s strained structure limits its therapeutic utility but offers niche applications in synthetic chemistry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
